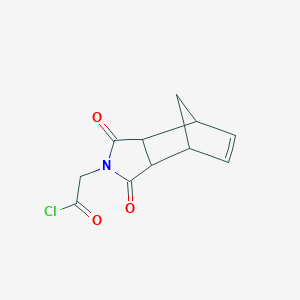

4,7-Methano-2H-isoindole-2-acetyl chloride, 1,3,3a,4,7,7a-hexahydro-1,3-dioxo-

Beschreibung

4,7-Methano-2H-isoindole-2-acetyl chloride, 1,3,3a,4,7,7a-hexahydro-1,3-dioxo- is a complex organic compound known for its unique structural features and reactivity. This compound is characterized by a fused bicyclic system with a methano bridge, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Eigenschaften

CAS-Nummer |

26749-94-0 |

|---|---|

Molekularformel |

C11H10ClNO3 |

Molekulargewicht |

239.65 g/mol |

IUPAC-Name |

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetyl chloride |

InChI |

InChI=1S/C11H10ClNO3/c12-7(14)4-13-10(15)8-5-1-2-6(3-5)9(8)11(13)16/h1-2,5-6,8-9H,3-4H2 |

InChI-Schlüssel |

HBZZHGGFHBUUOE-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)CC(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4,7-Methano-2H-isoindol-2-acetylchlorid, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo- umfasst typischerweise die folgenden Schritte:

Bildung des Isoindol-Kerns: Der erste Schritt beinhaltet die Cyclisierung eines geeigneten Vorläufers zur Bildung des Isoindol-Kerns. Dies kann durch eine Diels-Alder-Reaktion zwischen einem Dien und einem Dienophil erreicht werden.

Einführung der Methanobrücke: Die Methanobrücke wird durch eine Cycloadditionsreaktion eingeführt, wobei häufig ein geeignetes Alken oder Alkin verwendet wird.

Acetylierung: Die Acetylchloridgruppe wird durch Reaktion mit Acetylchlorid in Gegenwart einer Base wie Pyridin eingeführt.

Industrielle Produktionsmethoden: In einem industriellen Umfeld kann die Produktion dieser Verbindung Folgendes umfassen:

Batch-Verarbeitung: Verwendung großer Reaktoren zur Durchführung der Cyclisierungs- und Acetylierungsreaktionen in einer kontrollierten Umgebung.

Kontinuierliche Fließsynthese: Einsatz von kontinuierlichen Fließreaktoren zur Steigerung der Reaktions-Effizienz und -Ausbeute.

Reaktionstypen:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, typischerweise mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Die Acetylchloridgruppe kann durch verschiedene Nucleophile, einschließlich Amine und Alkohole, substituiert werden, um jeweils Amide und Ester zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

Substitution: Nucleophile wie Amine in Gegenwart einer Base wie Triethylamin.

Hauptprodukte:

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von Amiden, Estern oder anderen substituierten Derivaten.

Chemie:

Synthese komplexer Moleküle: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Katalyse: Wirkt als Ligand in katalytischen Reaktionen.

Biologie:

Enzyminhibition: Potenzieller Einsatz im Studium der Enzyminhibition aufgrund seiner reaktiven Acetylchloridgruppe.

Medizin:

Arzneimittelentwicklung: Untersucht wegen seines möglichen Einsatzes bei der Entwicklung von Arzneimitteln, insbesondere bei der Synthese neuer Arzneimittelkandidaten.

Industrie:

Polymerchemie: Wird bei der Synthese von Spezialpolymeren mit einzigartigen Eigenschaften eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 4,7-Methano-2H-isoindol-2-acetylchlorid, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo- beinhaltet seine Reaktivität gegenüber Nucleophilen. Die Acetylchloridgruppe ist stark elektrophil, wodurch sie anfällig für nucleophile Angriffe ist. Diese Reaktivität wird in verschiedenen chemischen Umwandlungen ausgenutzt, einschließlich der Bildung von Amiden und Estern.

Molekularziele und -wege:

Nucleophiler Angriff: Das primäre molekulare Ziel ist der Carbonylkohlenstoff der Acetylchloridgruppe, der einen nucleophilen Angriff durch Amine, Alkohole oder andere Nucleophile erfährt.

Pfade: Die Verbindung kann an Pfaden teilnehmen, die zur Bildung von Amiden, Estern und anderen Derivaten führen.

Ähnliche Verbindungen:

4,7-Methano-2H-isoindol-2-carbonsäure: Ähnliche Struktur, aber mit einer Carbonsäuregruppe anstelle einer Acetylchloridgruppe.

4,7-Methano-2H-isoindol-2-methylester: Enthält eine Methylestergruppe anstelle einer Acetylchloridgruppe.

Einzigartigkeit:

Reaktivität: Das Vorhandensein der Acetylchloridgruppe macht 4,7-Methano-2H-isoindol-2-acetylchlorid, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo- reaktiver im Vergleich zu seinen Carbonsäure- und Ester-Gegenstücken.

Anwendungen: Sein einzigartiges Reaktivitätsprofil ermöglicht eine größere Bandbreite an chemischen Umwandlungen, was es zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht.

Dieser detaillierte Überblick bietet ein umfassendes Verständnis von 4,7-Methano-2H-isoindol-2-acetylchlorid, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-, einschließlich seiner Herstellung, Reaktionen, Anwendungen, Wirkmechanismen und des Vergleichs mit ähnlichen Verbindungen.

Wirkmechanismus

The mechanism of action of 4,7-Methano-2H-isoindole-2-acetyl chloride, 1,3,3a,4,7,7a-hexahydro-1,3-dioxo- involves its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of amides and esters.

Molecular Targets and Pathways:

Nucleophilic Attack: The primary molecular target is the carbonyl carbon of the acetyl chloride group, which undergoes nucleophilic attack by amines, alcohols, or other nucleophiles.

Pathways: The compound can participate in pathways leading to the formation of amides, esters, and other derivatives.

Vergleich Mit ähnlichen Verbindungen

4,7-Methano-2H-isoindole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetyl chloride group.

4,7-Methano-2H-isoindole-2-methyl ester: Contains a methyl ester group instead of an acetyl chloride group.

Uniqueness:

Reactivity: The presence of the acetyl chloride group makes 4,7-Methano-2H-isoindole-2-acetyl chloride, 1,3,3a,4,7,7a-hexahydro-1,3-dioxo- more reactive compared to its carboxylic acid and ester counterparts.

Applications: Its unique reactivity profile allows for a broader range of chemical transformations, making it a versatile intermediate in organic synthesis.

This detailed overview provides a comprehensive understanding of 4,7-Methano-2H-isoindole-2-acetyl chloride, 1,3,3a,4,7,7a-hexahydro-1,3-dioxo-, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.